molecular formula C22H23N7O2 B2898209 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2178773-65-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Katalognummer: B2898209
CAS-Nummer: 2178773-65-2
Molekulargewicht: 417.473
InChI-Schlüssel: WOSPBAVTXPFXLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Drug Development

Research in heterocyclic chemistry, particularly involving pyrazoles, pyrimidines, and other nitrogen-containing heterocycles, plays a crucial role in drug development. These compounds are foundational in creating agents with potential antibacterial, antifungal, and anticancer properties. For example, studies have synthesized and evaluated nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, showing expanded activity against Gram-negative organisms, highlighting the potential of such compounds in developing new antibiotics (Genin et al., 2000).

Synthesis of Heterocyclic Systems

The synthesis of complex heterocyclic systems is a key area of research, with applications ranging from the development of new pharmaceuticals to materials science. For instance, the synthesis of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer demonstrates the importance of such compounds in therapeutic applications (Scott et al., 2020).

Anticancer Activity

Research into the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives further illustrates the potential medical applications of heterocyclic compounds. These studies have identified compounds with significant inhibitory activity against human breast adenocarcinoma cell lines, suggesting a pathway for developing new anticancer therapies (Abdellatif et al., 2014).

Anti-inflammatory and Analgesic Activities

The exploration of new compounds for anti-inflammatory and analgesic activities is another application area. Compounds derived from benzofuran and pyrazole scaffolds have been studied for their potential in treating inflammation and pain, contributing to the search for new therapeutic agents (El-Sawy et al., 2014).

Antimicrobial Activity

The development of new antimicrobial agents is a critical area of research, especially in the face of rising antibiotic resistance. Studies on pyridazine derivatives and related compounds have demonstrated antimicrobial activity, underscoring the potential of heterocyclic compounds in addressing this global health challenge (El-Mariah et al., 2006).

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-14-10-15(2)29(23-14)19-8-9-20(30)28(24-19)13-16-11-27(12-16)22(31)21-17-6-4-5-7-18(17)26(3)25-21/h4-10,16H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSPBAVTXPFXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NN(C5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.